Superior Molar Absorptivity for Enhanced Assay Sensitivity
N-Phenyl-N'-acetylthiourea exhibits a higher molar absorptivity (ε) compared to alternative phenylthiourea-based and other thiourea-derived reagents for ruthenium determination. In a 5–8 M HCl medium, the target compound yields a molar absorptivity of 4.7 × 10³ L mol⁻¹ cm⁻¹ at 650 nm [1]. This value surpasses that of phenylthiourea (PTU) in a tributylphosphate-ethyl acetate extraction system (ε = 4.0 × 10³ L mol⁻¹ cm⁻¹ at 619 nm) [2], o-methylphenyl thiourea (OMPT) in chloroform extract (ε = 2.34 × 10³ L mol⁻¹ cm⁻¹ at 590 nm) [3], and monothiourea-3-nitrophthalic acid (MT3NF) (ε = 2.9 × 10³ L mol⁻¹ cm⁻¹ at 598 nm) [4].
| Evidence Dimension | Molar absorptivity (ε) for ruthenium complex |
|---|---|
| Target Compound Data | 4.7 × 10³ L mol⁻¹ cm⁻¹ (at 650 nm) |
| Comparator Or Baseline | PTU: 4.0 × 10³; OMPT: 2.34 × 10³; MT3NF: 2.9 × 10³ L mol⁻¹ cm⁻¹ |
| Quantified Difference | 17.5% higher than PTU; 101% higher than OMPT; 62% higher than MT3NF |
| Conditions | Target: 5–8 M HCl, 30% ethanol. PTU: 6 M HCl, TBP-ethyl acetate extraction. OMPT: 3.0 M HCl, chloroform extraction. MT3NF: aqueous acidic medium. |
Why This Matters
Higher molar absorptivity directly translates to improved detection limits and assay sensitivity, enabling quantification of lower ruthenium concentrations with the same instrumentation.
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- [3] Kuchekar SR, et al. Development of a reliable analytical method for extraction spectrophotometric determination of ruthenium(III) from catalyst and fissium alloy using o-methylphenyl thiourea as a chromogenic chelating ligand. Spectrochim Acta A Mol Biomol Spectrosc. 2013;102:219-224. doi:10.1016/j.saa.2012.12.075. View Source
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